Higher ACSL Affinity for ATP with DHA
In a direct head-to-head comparison using a long-chain fatty acid:CoASH ligase-enriched fraction from human spermatozoa, the Michaelis constant (Km) for ATP was determined to be 0.5 mM when 22:6 was the acyl substrate. In stark contrast, when the saturated fatty acid 16:0 (palmitic acid) was incubated with the identical ligase preparation, the Km for ATP was 2.9 mM [1]. This demonstrates a 5.8-fold higher affinity (lower Km) for ATP during 22:6-CoA synthesis compared to 16:0-CoA synthesis.
| Evidence Dimension | ATP Michaelis constant (Km) for long-chain acyl-CoA synthetase (ligase) |
|---|---|
| Target Compound Data | 0.5 mM |
| Comparator Or Baseline | Palmitoyl-CoA (16:0): 2.9 mM |
| Quantified Difference | 5.8-fold higher affinity (lower Km) |
| Conditions | Long-chain fatty acid:CoASH ligase-enriched fraction from human spermatozoa |
Why This Matters
This kinetic difference dictates that experimental systems requiring physiological ATP concentrations cannot accurately model DHA metabolism using 16:0-CoA as a surrogate.
- [1] Jones RE, Plymate SR. Synthesis of docosahexaenoyl coenzyme A in human spermatozoa. J Androl. 1993;14(6):428-432. View Source
